

GS-7682: A Technical Overview of its Antiviral Activity Against Pneumoviruses

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GS-7682	
Cat. No.:	B15567376	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antiviral activity of **GS-7682**, a novel investigational agent with potent activity against respiratory syncytial virus (RSV) and other pneumoviruses. The information presented is collated from peer-reviewed research and is intended to inform the scientific community.

Executive Summary

GS-7682 is a phosphoramidate prodrug of a 4'-cyano-modified C-nucleoside analog, GS-646089. It demonstrates broad-spectrum antiviral activity against pneumoviruses, including multiple strains of RSV and human metapneumovirus (hMPV). **GS-7682** is designed for targeted delivery to the lungs via inhalation. Preclinical studies in cellular and animal models have shown that **GS-7682** effectively inhibits viral replication at low nanomolar concentrations and leads to significant reductions in viral load. Its mechanism of action involves the intracellular conversion to a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.

Mechanism of Action

GS-7682 is administered as a prodrug to ensure efficient delivery into target cells. Once inside the cell, it undergoes a series of metabolic steps to be converted into its pharmacologically active form, the nucleoside triphosphate GS-646939.

The proposed intracellular metabolic pathway is as follows:

- Cellular Uptake: The prodrug moieties of GS-7682 facilitate its entry into the lung epithelial cells.
- Ester Cleavage: Intracellular hydrolases cleave the ester groups, initiating the conversion process.
- Phosphoramidase/Lysosomal Cleavage: The P-N bond is cleaved, yielding the nucleoside monophosphate (NMP) derivative of GS-646089.
- Phosphorylation: Cellular kinases further phosphorylate the NMP to the diphosphate (NDP) and finally to the active nucleoside triphosphate (NTP), GS-646939.
- RdRp Inhibition: The active triphosphate, GS-646939, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA chain results in chain termination, thereby halting viral replication.[1]

Click to download full resolution via product page

Caption: Intracellular activation pathway of GS-7682.

In Vitro Antiviral Activity

GS-7682 has demonstrated potent and selective antiviral activity against a range of pneumoviruses in various cell-based assays. The following tables summarize the key quantitative data.

Activity Against Respiratory Syncytial Virus (RSV)

Cell Line	RSV Strain	EC50 (nM)	CC50 (µМ)	Selectivity Index (SI = CC50/EC50)
HEp-2	A2	46 ± 19	>50	>1087
NHBE	A2	15 ± 7	8.3	~553

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. NHBE: Normal Human Bronchial Epithelial cells. Data sourced from Siegel et al., 2024.[2]

Activity Against Other Pneumoviruses and Respiratory

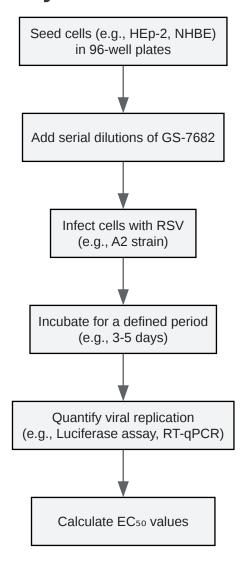
Viruses

Virus	Cell Line	EC ₅₀ (nM)
Human Metapneumovirus (hMPV)	LLC-MK2	210 ± 50
Human Rhinovirus (RV)	H1-HeLa	54 - 61
Enterovirus (EV)	H1-HeLa	83 - 90

Data sourced from Siegel et al., 2024.[2]

In Vivo Efficacy

The in vivo efficacy of **GS-7682** was evaluated in a well-established African green monkey (AGM) model of RSV infection.


- Study Design: AGMs were infected with RSV and treated with GS-7682 administered as a once-daily intratracheal nebulized aerosol.
- Results: Treatment with **GS-7682** resulted in significant reductions in viral loads in the lower respiratory tract of the infected animals.[1][2] These findings support the potential for inhaled **GS-7682** as a therapeutic for RSV infection.

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of **GS-7682**.

In Vitro Antiviral Assays

Click to download full resolution via product page

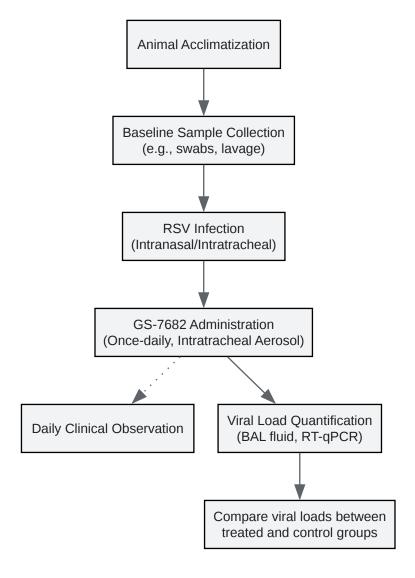
Caption: Generalized workflow for in vitro antiviral assays.

- Cells and Viruses:
 - HEp-2 cells were used for general antiviral screening.

- Normal Human Bronchial Epithelial (NHBE) cells were used as a more physiologically relevant model of the human airway.
- The RSV A2 strain was a commonly used laboratory strain for these assays. For some studies, a recombinant RSV A2 expressing luciferase was used for high-throughput screening.

Assay Procedure:

- Cells were seeded in 96-well plates and allowed to adhere overnight.
- The following day, the cell culture medium was replaced with medium containing serial dilutions of GS-7682.
- Cells were then infected with a known titer of the RSV strain.
- The plates were incubated for 3 to 5 days to allow for viral replication.
- Viral replication was quantified using a luciferase-based reporter assay or by measuring viral RNA levels via reverse transcription-quantitative polymerase chain reaction (RTqPCR).
- The 50% effective concentration (EC₅₀) was calculated by plotting the inhibition of viral replication against the drug concentration.


Cytotoxicity Assays

- Cell Lines:
 - HEp-2 cells and MT-4 cells (a human T-cell leukemia line) were used to assess the general cytotoxicity of the compounds.
 - NHBE cells were used to determine cytotoxicity in a respiratory-relevant cell type.
- Assay Procedure:
 - Cells were seeded in 96-well plates.

- Serial dilutions of GS-7682 were added to the cells.
- The plates were incubated for a period consistent with the antiviral assays (e.g., 3-5 days).
- Cell viability was measured using a commercially available assay that quantifies ATP content (e.g., CellTiter-Glo®).
- The 50% cytotoxic concentration (CC₅₀) was determined by plotting cell viability against the drug concentration.

In Vivo African Green Monkey (AGM) RSV Infection Model

Click to download full resolution via product page

Caption: High-level workflow for the AGM efficacy study.

- Animal Model: African green monkeys were used as they are a semi-permissive model for RSV infection, with viral replication kinetics in the respiratory tract that are comparable to humans.
- Study Protocol:
 - Animals were confirmed to be seronegative for RSV prior to the study.
 - A baseline assessment of health and collection of biological samples (e.g., nasal swabs, bronchoalveolar lavage (BAL) fluid) was performed.
 - Animals were infected with a known titer of RSV A2 via both intranasal and intratracheal administration.
 - Treatment with GS-7682, formulated for nebulization, was initiated post-infection and administered once daily via intratracheal aerosol delivery.
 - Animals were monitored daily for clinical signs of illness.
 - BAL samples were collected at specified time points post-infection to assess viral load in the lower respiratory tract.
 - Viral RNA was quantified from BAL fluid using RT-qPCR to determine the effect of GS-7682 on viral replication.

Conclusion

GS-7682 is a promising novel antiviral candidate for the treatment of RSV and potentially other pneumovirus infections. Its potent and selective inhibition of the viral RdRp, coupled with its favorable preclinical profile in both in vitro and in vivo models, warrants further investigation. The development of an inhaled formulation targets the primary site of infection, which may offer advantages in terms of efficacy and safety. The detailed methodologies provided herein serve as a resource for researchers in the field of antiviral drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GS-7682: A Technical Overview of its Antiviral Activity Against Pneumoviruses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567376#gs-7682-activity-against-rsv-and-other-pneumoviruses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com